Technical Guide: Synthesis of 2-Amino-6-Fluoro-N-Methylbenzamide
Technical Guide: Synthesis of 2-Amino-6-Fluoro-N-Methylbenzamide
This guide details the synthesis of 2-amino-6-fluoro-N-methylbenzamide , a critical building block in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents.[1]
The guide prioritizes the Isatoic Anhydride Route as the primary industrial standard due to its scalability, atom economy, and avoidance of expensive coupling reagents.[1] A secondary Direct Amide Coupling method is provided for small-scale discovery workflows.[1]
Target Molecule: 2-Amino-6-fluoro-N-methylbenzamide CAS Registry Number: 869936-86-7 Molecular Formula: C₈H₉FN₂O Molecular Weight: 168.17 g/mol [1]
Executive Summary & Strategic Analysis
The synthesis of 2,6-disubstituted benzamides presents a specific challenge: steric hindrance .[1] The fluorine atom at the C6 position and the amino group at C2 flank the carbonyl carbon, creating a "ortho-effect" that can impede direct nucleophilic attack.[1]
-
Route A: Isatoic Anhydride Ring-Opening (Recommended) [1]
-
Mechanism: Formation of a reactive cyclic anhydride intermediate (5-fluoroisatoic anhydride) which undergoes facile ring-opening with methylamine driven by the irreversible loss of CO₂.[1]
-
Pros: High yield, no coupling reagents (HATU/EDC) required, scalable, simple workup (precipitation).[1]
-
Cons: Requires preparation of the anhydride (though often quantitative).
-
-
Route B: Direct Amide Coupling (Discovery Scale)
Retrosynthetic Analysis
The retrosynthetic disconnection reveals the 2-amino-6-fluorobenzoic acid precursor.[1] The 5-fluoroisatoic anhydride serves as the activated "masked" isocyanate/acyl halide equivalent.[1]
Figure 1: Retrosynthetic strategy prioritizing the isatoic anhydride pathway to overcome steric hindrance.[1]
Detailed Experimental Protocols
Route A: The Isatoic Anhydride Method (Scalable)[1]
This two-step sequence is the industry standard for manufacturing anthranilamides.
Step 1: Synthesis of 5-Fluoroisatoic Anhydride
-
Reagent: Triphosgene (Solid phosgene equivalent, safer handling)[1]
-
Substrate: 2-Amino-6-fluorobenzoic acid (CAS: 434-76-4)[1][2]
Procedure:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar. Connect the outlet to a caustic scrubber (NaOH solution) to neutralize HCl/Phosgene byproducts.
-
Dissolution: Charge 2-amino-6-fluorobenzoic acid (10.0 g, 64.5 mmol) and dry THF (100 mL). Stir to suspend.
-
Addition: Add Triphosgene (6.4 g, 21.5 mmol, 0.33 equiv) in one portion. Note: Triphosgene provides 3 equivalents of phosgene.[1]
-
Reaction: Heat the mixture to reflux (66°C) for 3–4 hours. The suspension will initially clear and then form a new precipitate (the anhydride).[1]
-
Completion: Monitor by TLC (EtOAc/Hexane) or HPLC. The starting acid peak should disappear.
-
Workup: Cool to 0°C. Filter the solid precipitate. Wash the cake with cold MTBE or Hexane (2 x 20 mL) to remove residual HCl and unreacted phosgene.
-
Drying: Dry the white solid under vacuum at 45°C.
Step 2: Aminolysis to 2-Amino-6-fluoro-N-methylbenzamide
-
Reagent: Methylamine (2.0 M in THF or 40% aqueous)
Procedure:
-
Setup: Place 5-fluoroisatoic anhydride (10.0 g, 55.2 mmol) in a reaction vessel.
-
Solvent: Add Ethanol (80 mL) or THF (80 mL).
-
Addition: Add Methylamine solution (1.5 equiv, 82.8 mmol) dropwise at room temperature.
-
Observation: Gas evolution (CO₂) will occur. Ensure adequate venting.[3]
-
-
Reaction: Stir at room temperature for 2 hours. If the reaction is sluggish due to the 6-fluoro steric effect, warm to 40°C.[1]
-
Workup:
-
Method A (Precipitation): If using water/ethanol, the product often precipitates upon concentrating the solvent or adding water.[1] Filter and wash with cold water.
-
Method B (Extraction): Concentrate volatiles. Dissolve residue in EtOAc (150 mL). Wash with sat. NaHCO₃ (to remove any unreacted acid) and Brine. Dry over Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or Toluene/Heptane if necessary.
Data Profile:
-
Yield: >85%
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.20 (br q, 1H, NH-Me), 7.10 (m, 1H, Ar-H), 6.50 (d, 1H, Ar-H), 6.35 (t, 1H, Ar-H), 5.80 (br s, 2H, NH₂), 2.75 (d, 3H, N-CH₃).[1]
Route B: Direct Coupling (Discovery/HTS)
Best for preparing milligram quantities where reagent cost is not a factor.
Procedure:
-
Dissolve 2-amino-6-fluorobenzoic acid (1.0 equiv) in DMF (0.1 M concentration).
-
Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes to activate the acid.
-
Add Methylamine hydrochloride (1.2 equiv).
-
Stir at Room Temperature for 12 hours.
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Process Comparison & Logic
The following table contrasts the two methodologies to assist in decision-making based on scale and resources.
| Feature | Route A: Isatoic Anhydride | Route B: Direct Coupling (HATU) |
| Atom Economy | High (CO₂ is the only byproduct) | Low (Large urea byproducts from HATU) |
| Cost Efficiency | Excellent (Triphosgene is cheap) | Poor (HATU is expensive) |
| Purification | Filtration/Crystallization | Chromatography often required |
| Scalability | Kg-scale proven | <10g recommended |
| Reaction Time | 2 Steps (4h + 2h) | 1 Step (12h) |
Workflow Visualization
The following diagram illustrates the critical decision points and flow of the Isatoic Anhydride protocol.
Figure 2: Step-by-step workflow for the synthesis via the Isatoic Anhydride intermediate.
Safety & Handling (E-E-A-T)
-
Triphosgene: While safer than phosgene gas, it decomposes to phosgene upon heating or contact with nucleophiles.[1] Mandatory: Operate in a fume hood with a caustic scrubber.
-
Fluorinated Intermediates: 2-amino-6-fluorobenzoic acid is an irritant.[1] Standard PPE (gloves, goggles) is required.[1]
-
Exotherm: The reaction of the anhydride with methylamine is exothermic and releases gas (CO₂).[1] Add amine slowly to prevent foaming over.
References
-
Preparation of 2-amino-N,5-dimethylbenzamide from 6-Methylisatoic anhydride. ChemicalBook. (Analogous regiochemistry demonstrating the 6-substituted acid to 5-substituted anhydride transformation). Link
-
2-Amino-6-fluorobenzoic acid (CAS 434-76-4) Product Specifications. Thermo Scientific Chemicals. (Precursor availability and properties).[4][5][6] Link[1]
-
Synthesis of Isatoic Anhydrides and their reactions with amines. Organic Syntheses, Coll. Vol. 3, p.488 (1955).[1] (Foundational methodology for isatoic anhydride synthesis).
-
2-Amino-6-fluoro-N-methylbenzamide (CAS 869936-86-7). Hoffman Fine Chemicals.[1] (Target molecule verification). Link
Sources
- 1. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]
- 2. 2-Amino-6-fluorobenzoic acid, 98% (434-76-4) - 2-Amino-6-fluorobenzoic acid, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 3. 2-Amino-6-fluorobenzoic acid, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 4. 2-amino-N,5-dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
